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Introduction: The Indazole Scaffold and the
Influence of the 4-Methoxy Group
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and

pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and

electronic properties have led to its incorporation into a wide array of pharmacologically active

agents, including those with antitumor, anti-inflammatory, and anti-HIV activities.[1] The

substitution pattern on the indazole core is critical for modulating its biological activity, and the

introduction of a methoxy group at the 4-position (4-methoxyindazole) imparts specific

characteristics that are of significant interest to researchers in drug development.

The 4-methoxy group, an electron-donating substituent, profoundly influences the molecule's

polarity, hydrogen bonding capability, and the reactivity of the aromatic ring. This guide

provides a detailed exploration of the physical and chemical properties of 4-methoxyindazoles,

offering field-proven insights and experimental protocols to support researchers in their work

with this important class of compounds.

Part 1: Core Physical and Spectroscopic Properties
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The fundamental physical and spectroscopic properties of a compound are the bedrock of its

characterization and application. The 4-methoxy group influences solubility, melting point, and

provides distinct signatures in spectroscopic analyses.

Physical Properties Summary
The physical properties of 4-methoxy-1H-indazole are summarized below. These values are

crucial for experimental design, including solvent selection for reactions, purification, and

formulation.

Property Value Source/Comment

Molecular Formula C₈H₈N₂O [2]

Molecular Weight 148.16 g/mol [2]

Appearance
White to off-white crystalline

solid

Inferred from related structures

like 5-methoxy-1H-indazole.[3]

Melting Point

Data not consistently available

in literature; requires

experimental determination.

Solubility

Soluble in organic solvents

(e.g., ethanol, DMSO); limited

solubility in water.

Based on the properties of

similar indazole derivatives.[3]

Hydrogen Bond Acceptor

Count
2 [2]

Hydrogen Bond Donor Count 1 [2]

pKa
Estimated ~13-14 for the N-H

proton.

Indazole N-H protons typically

have pKa values in this range

in DMSO.[4] The electron-

donating methoxy group may

slightly increase this value.

Causality Insight: The presence of the methoxy group's oxygen atom adds a hydrogen bond

acceptor site, increasing polarity compared to unsubstituted indazole.[2] However, the overall
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molecule remains largely hydrophobic, explaining its good solubility in organic solvents and

limited aqueous solubility.[3] The N-H proton on the pyrazole ring allows the molecule to also

act as a hydrogen bond donor.[2]

Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation

of 4-methoxyindazole. The following data serve as a reference for researchers.

¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. The

methoxy group appears as a sharp singlet, while the aromatic protons give signals in the

downfield region.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

~13.3 ppm (s, 1H): N-H proton of the pyrazole ring.[5]

~8.0 ppm (s, 1H): C3-H proton.

~7.3 ppm (d, 1H): Aromatic proton.

~7.0 ppm (t, 1H): Aromatic proton.

~6.8 ppm (d, 1H): Aromatic proton.

~3.9 ppm (s, 3H): -OCH₃ protons.[5]

¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the

carbon framework.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

~150-155 ppm: C4-OCH₃ carbon.

~140-145 ppm: Quaternary carbons of the ring fusion.

~130-135 ppm: C3 carbon.

~110-125 ppm: Other aromatic CH carbons.
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~100-105 ppm: Aromatic CH carbon ortho to the methoxy group.

~55 ppm: -OCH₃ carbon.

IR spectroscopy is useful for identifying key functional groups.

Key IR Absorption Bands (cm⁻¹):

~3100-3200 (broad): N-H stretching vibration, indicative of hydrogen bonding.[6]

~2850-3000: C-H stretching of the aromatic ring and methyl group.[7][8]

~1500-1600: C=C and C=N stretching vibrations within the aromatic rings.[7]

~1250-1280 (strong): Asymmetric C-O-C stretching of the aryl ether.

~1020-1050 (strong): Symmetric C-O-C stretching.

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for

structural confirmation.

Expected Data (Electron Ionization - EI):

Molecular Ion (M⁺): m/z = 148.06, corresponding to the exact mass of C₈H₈N₂O.[2]

Key Fragments: Loss of a methyl radical (-CH₃) to give m/z = 133, or loss of a formyl

radical (-CHO) from rearrangement.

Part 2: Chemical Properties and Reactivity
The chemical behavior of 4-methoxyindazole is dictated by the interplay between the electron-

rich benzene ring, influenced by the methoxy group, and the pyrazole moiety.

Electronic Effects and Reactivity
The 4-methoxy group is a strong activating, ortho-, para- directing group due to its electron-

donating resonance effect. This significantly influences the regioselectivity of electrophilic

aromatic substitution reactions on the benzene portion of the scaffold.
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4-Methoxyindazole Core Chemical Reactivity
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Caption: Logical relationship of reactivity in 4-methoxyindazole.

Electrophilic Aromatic Substitution (EAS): The methoxy group activates the C5 and C7

positions towards electrophiles. However, the C7 position is generally more sterically

accessible and electronically favored, making it the primary site for reactions like nitration,

halogenation, and Friedel-Crafts acylation.

Reactivity of the Pyrazole Ring: The pyrazole ring is generally electron-deficient and less

susceptible to electrophilic attack than the benzene ring.

N-Functionalization: The N1 and N2 positions are nucleophilic and are the primary sites for

alkylation, arylation, and acylation. The ratio of N1 to N2 substituted products is often

dependent on the reaction conditions (base, solvent, electrophile).

C3 Position: The C3 position can be functionalized, often through deprotonation with a

strong base followed by reaction with an electrophile.

Role in Synthesis and Drug Discovery
4-Methoxyindazoles are valuable intermediates in the synthesis of complex molecules.[9] The

indazole core is a key pharmacophore, and the methoxy group provides a handle for further

modification or acts as a crucial interaction point with biological targets. For example,
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substituted indazoles are investigated as potent inhibitors of enzymes like tubulin and nitric

oxide synthase.[10][11]

Part 3: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis

and characterization of 4-methoxyindazole derivatives.

Synthesis of 4-Methoxyindazole via Cyclization
This protocol is adapted from established methods for indazole synthesis, such as the reaction

of a substituted aniline derivative.[12][13] The key is the precise control over diazotization and

subsequent intramolecular cyclization.

Workflow for Synthesis:

Caption: Synthetic workflow for 4-methoxy-1H-indazole.

Step-by-Step Methodology:

Reaction Setup: To a solution of a suitable starting material, such as 2-methyl-3-

methoxyaniline, in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with stirring.

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the

cooled aniline solution, maintaining the temperature below 5 °C. Causality: Low temperature

is critical to prevent the premature decomposition of the unstable diazonium salt

intermediate.

Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30

minutes. Then, slowly warm the reaction to room temperature and subsequently heat to ~80

°C for 1-2 hours, or until reaction completion is observed by TLC. Causality: Heating

provides the activation energy for the intramolecular cyclization to form the indazole ring.

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Carefully

neutralize the solution with a base (e.g., 6N NaOH) to a pH of 7-8.

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by

silica gel column chromatography to yield pure 4-methoxy-1H-indazole.[14]

Protocol for NMR Spectroscopic Analysis
This protocol ensures the acquisition of high-quality NMR data for structural verification.

Sample Preparation: Accurately weigh 5-10 mg of the 4-methoxyindazole sample and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

clean vial.[15]

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are

transferred, filtering through a small cotton plug if necessary.

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to

ensure homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width

of 0-14 ppm is typically sufficient. Use 16-64 scans for good signal-to-noise.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation

delay of 2 seconds are required for quantitative accuracy.[7]

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak as an internal reference.

Part 4: Crystallographic Information
X-ray crystallography provides the most definitive structural information for a molecule.[16]

While a specific crystal structure for the parent 4-methoxy-1H-indazole is not readily available

in public databases, analysis of related structures reveals key features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.chemicalbook.com/synthesis/4-methoxyindole.htm
https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_4_Iodo_3_methyl_1H_indazole_Isomers_A_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Spectroscopic_data_of_4_Methoxymethyl_thiazole_NMR_IR_Mass_Spec.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848913/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Solid-State Structure: Indazole derivatives typically form planar bicyclic systems.

[17][18] In the solid state, intermolecular hydrogen bonds between the N-H of one molecule

and the pyrazole nitrogen of a neighboring molecule are expected, leading to the formation

of dimers or catemeric chains.[6] The 4-methoxy group would lie roughly coplanar with the

aromatic ring to maximize resonance stabilization. The packing in the crystal lattice would be

influenced by a combination of this hydrogen bonding and van der Waals interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

2. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]

4. organicchemistrydata.org [organicchemistrydata.org]

5. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles:
Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison
[mdpi.com]

7. benchchem.com [benchchem.com]

8. ijert.org [ijert.org]

9. nbinno.com [nbinno.com]

10. researchgate.net [researchgate.net]

11. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that
displayed potent antitumor activity both in vitro and in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. nbinno.com [nbinno.com]

13. Indazole synthesis [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

http://www.iosrjournals.org/iosr-jac/papers/vol9-issue11/Version-2/H0911024447.pdf
https://www.mdpi.com/2073-4352/13/7/1036
https://www.mdpi.com/2073-4352/13/7/1101
https://www.benchchem.com/product/b1593131?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pubchem.ncbi.nlm.nih.gov/compound/351210-06-5
https://pubchem.ncbi.nlm.nih.gov/compound/351210-06-5
https://cymitquimica.com/cas/94444-96-9/
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-reich-bordwell.pdf
https://amp.chemicalbook.com/ProductChemicalPropertiesCB6830513_EN.htm
https://www.mdpi.com/2073-4352/13/7/1101
https://www.mdpi.com/2073-4352/13/7/1101
https://www.mdpi.com/2073-4352/13/7/1101
https://www.benchchem.com/pdf/Spectroscopic_data_of_4_Methoxymethyl_thiazole_NMR_IR_Mass_Spec.pdf
https://www.ijert.org/spectroscopic-and-computational-analysis-of-4-methoxythioanisole
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-indazole-derivatives-in-modern-drug-discovery-gs
https://www.researchgate.net/publication/10594179_Synthesis_Pharmacological_Study_and_Modeling_of_7-Methoxyindazole_and_Related_Substituted_Indazoles_as_Neuronal_Nitric_Oxide_Synthase_Inhibitors
https://pubmed.ncbi.nlm.nih.gov/31865012/
https://pubmed.ncbi.nlm.nih.gov/31865012/
https://pubmed.ncbi.nlm.nih.gov/31865012/
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-5-methoxy-1h-indazole-chemical-intermediate-jg
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

15. benchchem.com [benchchem.com]

16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

17. iosrjournals.org [iosrjournals.org]

18. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Physical and chemical properties of 4-
methoxyindazoles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593131#physical-and-chemical-properties-of-4-
methoxyindazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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